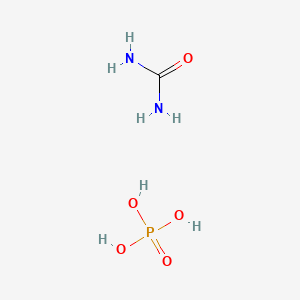

Urea phosphate

Cat. No. B1195089

Key on ui cas rn:

4401-74-5

M. Wt: 60.056 g/mol

InChI Key: XSQUKJJJFZCRTK-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04169882

Procedure details

A solution of oxalic acid consisting of 138.7 grams of oxalic acid dihydrate dissolved in 200 mL water was warmed to 60° C. and treated with 316 grams of urea phosphate made from wet-process phosphoric acid made from calcined North Carolina phosphate rock. The urea phosphate was added gradually over a 10-minute period with stirring while maintaining the temperature at 55°-60° C. Stirring and heating (at 60°-70° C.) was continued for 20 minutes. The hot mixture was filtered, and the clear, pale green filtrate was cooled to 5° C. and refiltered. The second filtrate weighed 377.2 grams, and it contained 32.1 percent P2O5, 1.82 percent N, 1.3 percent oxalic acid, 0.04 percent Al, 0.11 percent Fe, 0.08 percent Mg, and SO4. This corresponds to removal of 74 to 80 percent of the Al, Fe, Mg, F, and SO4 impurities originally present in the phosphoric acid used to make the urea phosphate. The urea oxalate filter cake from the first filtration was washed with about 200 mL of cold water and then dried, yielding 112.7 grams of urea oxalate containing 0.03 percent P2O5, 26.4 percent nitrogen, and 43.3 percent oxalic acid (theoretical composition of urea oxalate is 26.95 percent nitrogen and 42.86 percent oxalic acid). X-ray diffraction analysis showed that it was homogeneous as urea oxalate. The wash from the urea oxalate (first filter cake) weighed 220.0 grams, and it contained 5.6 percent P2O5, 1.17 percent N, and 2.3 percent oxalic acid. The second filtration yielded 66.0 grams of dried, unwashed crystals which contained 5.0 percent P2O5, 20.9 percent N, and 47.8 percent oxalic acid.

Name

phosphate rock

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

Identifiers

|

REACTION_CXSMILES

|

[C:1]([OH:6])(=[O:5])[C:2]([OH:4])=[O:3].[OH2:7].O.C(O)(=O)C(O)=O.P(O)(O)(O)=O.[NH2:20][C:21]([NH2:23])=O.P(=O)(O)(O)O.[O-]P([O-])([O-])=O.[O-]P([O-])([O-])=O.[O-]P([O-])([O-])=O.[F-].[Ca+2].[Ca+2].[Ca+2].[Ca+2].[Ca+2]>O>[C:1]([OH:6])(=[O:5])[C:2]([OH:4])=[O:3].[NH2:20][C:21]([NH2:23])=[O:7] |f:1.2.3,4.5,7.8.9.10.11.12.13.14.15,17.18|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C(=O)O)(=O)O

|

Step Two

|

Name

|

|

|

Quantity

|

138.7 g

|

|

Type

|

reactant

|

|

Smiles

|

O.O.C(C(=O)O)(=O)O

|

Step Three

|

Name

|

|

|

Quantity

|

316 g

|

|

Type

|

reactant

|

|

Smiles

|

P(=O)(O)(O)O.NC(=O)N

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

P(O)(O)(O)=O

|

Step Five

|

Name

|

phosphate rock

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[F-].[Ca+2].[Ca+2].[Ca+2].[Ca+2].[Ca+2]

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

P(=O)(O)(O)O.NC(=O)N

|

Step Seven

|

Name

|

|

|

Quantity

|

200 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

60 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

with stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

while maintaining the temperature at 55°-60° C

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

Stirring

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

heating (at 60°-70° C.)

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The hot mixture was filtered

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the clear, pale green filtrate was cooled to 5° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

This corresponds to removal of 74 to 80 percent of the Al, Fe, Mg, F, and SO4 impurities originally present in the phosphoric acid

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The urea oxalate filter cake

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

from the first filtration

|

WASH

|

Type

|

WASH

|

|

Details

|

was washed with about 200 mL of cold water

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried

|

Outcomes

Product

Details

Reaction Time |

20 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C(=O)O)(=O)O.NC(=O)N

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 112.7 g | |

| YIELD: PERCENTYIELD | 0.03% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |